5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride
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Overview
Description
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride: is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: Known for its biological activities and used in various research applications.
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole-8-carboxylic acid methyl ester: Another indole derivative with potential biological activities.
Uniqueness
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for further study and development.
Properties
CAS No. |
40431-43-4 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-butyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-4-8-19-15-6-5-12(17(20)21)10-13(15)14-11-18(2)9-7-16(14)19;/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,20,21);1H |
InChI Key |
RQMGOYNFWTZKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3)C(=O)O.Cl |
Origin of Product |
United States |
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